N-(fenilcarbamoylamino)carbamato de etilo

Descripción general

Descripción

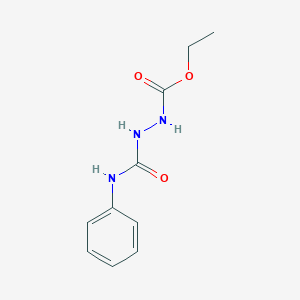

Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diseño de fármacos y química medicinal

N-(fenilcarbamoylamino)carbamato de etilo: juega un papel importante en el diseño de agentes terapéuticos debido a su grupo carbamato. Este grupo es un motivo estructural clave en muchos fármacos y profármacos aprobados . La funcionalidad del carbamato es similar a un híbrido de amida-éster, ofreciendo estabilidad química y proteolítica. Se utiliza como sustituto del enlace peptídico, mejorando la estabilidad química y la permeabilidad de la membrana celular. Además, puede modular las interacciones inter e intramoleculares con enzimas o receptores diana, brindando oportunidades para la modulación de las propiedades biológicas.

Productos químicos agrícolas

Los derivados del carbamato, incluido el this compound, se utilizan ampliamente en la agricultura. Sirven como ingredientes activos en pesticidas, fungicidas y herbicidas . Su estabilidad y efectividad los hacen adecuados para proteger los cultivos de diversas plagas y enfermedades, contribuyendo a una mayor productividad agrícola.

Industria química y de pinturas

En la industria química y de pinturas, los carbamatos orgánicos son valiosos como materiales de partida, intermedios y solventes . Sus propiedades químicas facilitan diversos procesos industriales, incluida la producción de recubrimientos, adhesivos y productos químicos especiales.

Procesamiento de alimentos y bebidas

El carbamato de etilo es un subproducto de la fermentación en alimentos y bebidas, clasificado como carcinógeno 2A . La investigación se centra en estrategias para mitigar su formación o mejorar su degradación durante el procesamiento. Esto es crucial para garantizar la seguridad y la calidad de los bienes consumibles.

Degradación microbiana

Estudios recientes han identificado microorganismos capaces de degradar el carbamato de etilo, como cepas de Candida ethanolica . Estas cepas pueden usarse potencialmente para tratar y reducir las concentraciones de carbamato de etilo en productos fermentados, como el Baijiu chino, sin afectar las principales sustancias de sabor.

Síntesis y química orgánica

Los carbamatos orgánicos sirven como grupos protectores óptimos para aminas y aminoácidos en la síntesis orgánica y la química de péptidos . Son instrumentales en la síntesis de moléculas complejas, demostrando su versatilidad e importancia en la química orgánica.

Desarrollo de profármacos

Los carbamatos se manipulan para su uso en el diseño de profármacos, con el objetivo de lograr una estabilidad hidrolítica de primer paso y sistémica . Esta aplicación es vital para el desarrollo de nuevos medicamentos que requieren propiedades farmacocinéticas específicas para ser efectivos.

Seguridad ambiental

La capacidad de controlar la formación y degradación del carbamato de etilo es esencial para la seguridad ambiental, particularmente en el contexto de la producción de alimentos y bebidas . La investigación en esta área ayuda a minimizar el riesgo de exposición carcinogénica a los consumidores y al medio ambiente.

Mecanismo De Acción

Target of Action

Ethyl N-(phenylcarbamoylamino)carbamate, also known as ethyl 2-(phenylcarbamoyl)hydrazinecarboxylate, is a type of carbamate compound . Carbamates are known to interact with various targets in the body, including enzymes and receptors

Mode of Action

Carbamates, in general, are known for their ability to modulate inter- and intramolecular interactions with target enzymes or receptors . They impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Carbamates are known to influence various biochemical pathways due to their interactions with different targets .

Pharmacokinetics

Carbamates are generally known for their chemical stability and capability to permeate cell membranes, which can influence their bioavailability .

Result of Action

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of carbamates. For instance, light intensity and temperature can affect the formation of carbamates in alcoholic beverages . Moreover, maintaining a balanced diet and avoiding excessive consumption of alcoholic beverages can help reduce the intake of carbamates .

Actividad Biológica

Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester (CAS No. 17696-94-5) is a compound of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H13N3O3

- Molecular Weight : 223.23 g/mol

- Purity : Typically around 95%.

Hydrazinecarboxylic acid derivatives, including this compound, are known to exhibit various mechanisms of action primarily through their interactions with biological macromolecules. The compound's structure suggests potential activity as a carbamate , which can modulate enzyme activity and receptor interactions:

- Target Enzymes : It may interact with enzymes involved in metabolic pathways, influencing processes such as signal transduction and cellular metabolism.

- Biochemical Pathways : The compound can affect pathways related to cell growth and differentiation, potentially offering therapeutic benefits in conditions like cancer or metabolic disorders.

Anticancer Activity

Research has indicated that hydrazine derivatives can possess anticancer properties. A study focused on the synthesis of hydrazone derivatives from hydrazinecarboxylic acids demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism proposed involves the induction of apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of hydrazine derivatives. Some studies have shown that compounds similar to hydrazinecarboxylic acid exhibit inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Neuroprotective Effects

Emerging evidence suggests that hydrazine derivatives may also have neuroprotective properties. Research indicates that they can mitigate oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease. The proposed mechanism involves the reduction of reactive oxygen species (ROS) and enhancement of antioxidant defenses .

Case Studies and Research Findings

- Cytotoxicity Assay :

- Antimicrobial Testing :

- Neuroprotection Study :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H13N3O3 |

| Molecular Weight | 223.23 g/mol |

| Anticancer Activity | Induces apoptosis |

| Antimicrobial Activity | Effective against bacteria |

| Neuroprotective Effects | Reduces oxidative stress |

Propiedades

IUPAC Name |

ethyl N-(phenylcarbamoylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-2-16-10(15)13-12-9(14)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15)(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRQNLRWXBDXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066248 | |

| Record name | Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-94-5 | |

| Record name | Ethyl 2-[(phenylamino)carbonyl]hydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxylic acid, 2-((phenylamino)carbonyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(N-phenylcarbamoyl)carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.